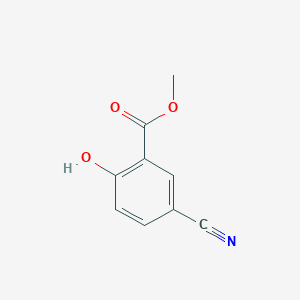

Methyl 5-cyano-2-hydroxybenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5-cyano-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-13-9(12)7-4-6(5-10)2-3-8(7)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNLGGSGBOQGUHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442022 | |

| Record name | Methyl 5-cyano-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84437-12-7 | |

| Record name | Methyl 5-cyano-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 84437-12-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Versatile Scaffold in Modern Synthesis

An In-Depth Technical Guide to the Chemical Properties and Applications of Methyl 5-cyano-2-hydroxybenzoate

This compound (CAS No. 84437-12-7) is a multifunctional aromatic compound of significant interest to the scientific community, particularly those engaged in pharmaceutical research and fine chemical synthesis. Its structure is characterized by a benzene ring substituted with three key functional groups: a phenolic hydroxyl (-OH), a nitrile (-C≡N), and a methyl ester (-COOCH₃). This unique arrangement makes it a powerful and versatile intermediate, offering multiple reaction sites for molecular elaboration. The interplay between the electron-donating hydroxyl group and the electron-withdrawing nitrile and ester groups defines its chemical reactivity and provides a strategic platform for constructing more complex molecular architectures, especially in the development of Active Pharmaceutical Ingredients (APIs). This guide provides a detailed examination of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers and drug development professionals.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, reaction setup, and characterization. The presence of both hydrogen-bond donating (hydroxyl) and accepting (nitrile, ester carbonyl) groups suggests moderate polarity and influences its solubility profile. While sparingly soluble in water, it is expected to be soluble in common polar organic solvents like ethanol, acetone, and ethyl acetate, a trait common to related phenolic esters.

| Property | Value | Source(s) |

| CAS Number | 84437-12-7 | |

| Molecular Formula | C₉H₇NO₃ | |

| Molecular Weight | 177.16 g/mol | |

| IUPAC Name | This compound | |

| Synonyms | 5-Cyano-2-hydroxy-benzoic acid methyl ester, Methyl 2-hydroxy-5-cyanobenzoate | |

| Density | ~1.328 g/cm³ (Predicted) | |

| Boiling Point | ~306.7 °C at 760 mmHg (Predicted) | |

| Melting Point | Not available in cited literature | |

| XLogP3 | 1.05 - 2.1 |

Synthesis and Reactivity: A Chemist's Perspective

Strategic Synthesis

The most direct and industrially relevant synthesis of this compound involves the cyanation of a halogenated precursor. This approach leverages the well-established chemistry of methyl salicylate, a readily available starting material. The typical route involves the introduction of a halogen (bromine or iodine) at the 5-position, followed by a nucleophilic substitution with a cyanide salt.

A common method is the Rosenmund-von Braun reaction, utilizing copper(I) cyanide, or palladium-catalyzed reactions with reagents like zinc cyanide. The choice of a high-boiling polar aprotic solvent like DMF or DMAc is critical; it ensures the solubility of the reactants and provides the thermal energy required to overcome the activation barrier for the substitution on the deactivated aromatic ring.

Caption: Generalized workflow for the synthesis of this compound.

Representative Laboratory Protocol: Cyanation of Methyl 5-Bromosalicylate

This protocol is a representative example based on established cyanation methodologies and should be adapted and optimized for specific laboratory conditions.

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add Methyl 5-bromosalicylate (1.0 eq) and copper(I) cyanide (1.2 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a solution with a concentration of approximately 0.5 M.

-

Reaction Execution: Heat the reaction mixture to 140-150 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction typically requires several hours.

-

Workup: After the starting material is consumed, cool the mixture to room temperature. Quench the reaction by pouring the mixture into an aqueous solution of ethylenediamine or ferric chloride to complex with the copper salts.

-

Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Core Reactivity

The utility of this compound stems from the distinct reactivity of its three functional groups, which can often be addressed selectively.

-

Phenolic Hydroxyl (-OH): This group is acidic and readily undergoes O-alkylation or O-acylation under basic conditions to form ethers and esters, respectively. It is a strongly activating, ortho, para-directing group for electrophilic aromatic substitution, although the key positions on the ring are already substituted.

-

Nitrile (-C≡N): The nitrile group is a versatile precursor. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide intermediate. Alternatively, it can be reduced to a primary amine (-CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. These transformations are fundamental in pharmaceutical synthesis.

-

Methyl Ester (-COOCH₃): This group can be saponified (hydrolyzed) to the corresponding carboxylic acid under basic conditions. It can also undergo amidation by reacting with amines to form amides, a common linkage in drug molecules.

Spectroscopic Signature Analysis

While specific, peer-reviewed spectra for this compound are not widely available in public databases, its spectroscopic characteristics can be accurately predicted based on the functional groups present. Analysis of the parent compound, methyl salicylate, provides a reliable baseline for interpreting the contributions of the hydroxyl and methyl ester groups.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each of the non-equivalent protons. The three aromatic protons will appear in the downfield region (δ 7.0-8.5 ppm), with splitting patterns determined by their ortho and meta couplings. The methyl ester protons will present as a sharp singlet around δ 3.9 ppm. The phenolic hydroxyl proton will typically be a broad singlet whose chemical shift is dependent on solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display nine unique signals corresponding to each carbon atom in the molecule. Key predicted shifts include the ester carbonyl carbon (~165-170 ppm), the carbons attached to the electronegative oxygen atoms, the nitrile carbon (~115-120 ppm), and the six distinct aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum provides a clear fingerprint of the functional groups. Key expected absorption bands include:

-

A broad O-H stretch from the phenolic group, typically centered around 3200-3400 cm⁻¹.

-

A sharp, medium-intensity C≡N stretch for the nitrile group, appearing around 2220-2240 cm⁻¹.

-

A strong, sharp C=O stretch from the ester carbonyl, expected around 1680-1710 cm⁻¹.

-

C-O stretching vibrations for the ester and phenol functionalities between 1100-1300 cm⁻¹.

-

-

Mass Spectrometry (MS): The monoisotopic mass is 177.04259 Da. High-resolution mass spectrometry would confirm this exact mass. Predicted adducts in electrospray ionization (ESI) include [M+H]⁺ at m/z 178.04987 and [M+Na]⁺ at m/z 200.03181.

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient itself but rather a high-value intermediate or building block. Its trifunctional nature allows for sequential and regioselective modifications, making it an ideal scaffold for building libraries of compounds in the drug discovery process. The ability to independently modify each functional group provides chemists with precise control over the final molecule's physicochemical properties, such as its polarity, solubility, and ability to interact with biological targets. Phenolic and cyanophenolic compounds, in general, are known to possess a wide range of biological activities, including antioxidant, anticancer, and anti-inflammatory properties, making derivatives of this scaffold promising candidates for further investigation.

Caption: Versatility of the this compound scaffold in synthesis.

Safety and Handling

This compound is classified as an irritant. It may cause respiratory irritation, skin irritation, and serious eye irritation.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust or fumes.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and chemical safety goggles.

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash thoroughly with soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Researchers and professionals must consult the full Safety Data Sheet (SDS) from their supplier before handling this chemical.

Methyl 5-cyano-2-hydroxybenzoate CAS 84437-12-7

An In-Depth Technical Guide to Methyl 5-cyano-2-hydroxybenzoate CAS Number: 84437-12-7

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and advanced material synthesis, the strategic value of a chemical intermediate is defined by its functional versatility and synthetic accessibility. This compound is a compound that epitomizes these characteristics. It presents a trifunctional aromatic scaffold, integrating a phenolic hydroxyl, a methyl ester, and a nitrile group. This unique combination offers orthogonal reactivity, positioning it as a highly valuable building block for the synthesis of complex molecular architectures, from novel pharmaceutical agents to specialized organic materials. This guide moves beyond a simple recitation of data, offering instead a field-proven perspective on its synthesis, characterization, and strategic application. The protocols and analyses presented herein are designed to be self-validating, providing researchers with the causal insights needed to adapt and innovate.

Molecular Profile and Physicochemical Properties

This compound is a derivative of salicylic acid, a core structure in numerous therapeutic agents. The introduction of a cyano group at the C-5 position significantly alters the electronic properties of the aromatic ring, enhancing its utility as a precursor for diverse chemical transformations.

| Property | Value | Source(s) |

| CAS Number | 84437-12-7 | [1][2][3] |

| Molecular Formula | C₉H₇NO₃ | [1][3][4] |

| Molecular Weight | 177.16 g/mol | [3] |

| IUPAC Name | This compound | - |

| Synonyms | 5-cyanosalicylic acid methyl ester, Methyl 5-cyano-2-hydroxy-benzate | [3] |

| Density | 1.328 g/cm³ | |

| Boiling Point | 306.7 °C at 760 mmHg | |

| Melting Point | Not consistently reported in literature. | |

| Flash Point | 139.3 °C |

Recommended Synthesis Protocol: The Rosenmund–von Braun Reaction

The most direct and reliable route for the preparation of this compound is the cyanation of an aryl halide precursor, specifically Methyl 5-bromo-2-hydroxybenzoate. This transformation, a variant of the Rosenmund–von Braun reaction, utilizes copper(I) cyanide to displace the bromide, offering good yields for this class of substrate.[5][6] The choice of a polar, aprotic solvent like DMF is critical; it must effectively solubilize the reactants and withstand the high temperatures required for the reaction to proceed to completion.[7]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

Materials:

-

Methyl 5-bromo-2-hydroxybenzoate (1.0 eq)

-

Copper(I) cyanide (CuCN) (1.2 - 1.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Three-neck round-bottom flask, condenser, magnetic stirrer, heating mantle, and nitrogen/argon source.

Procedure:

-

Vessel Preparation: Assemble a dry three-neck flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen/argon inlet. Ensure the system is under an inert atmosphere.

-

Charging Reactants: To the flask, add Methyl 5-bromo-2-hydroxybenzoate (1.0 eq) and copper(I) cyanide (1.2-1.5 eq).

-

Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of starting bromide). The volume should be sufficient to create a stirrable slurry.

-

Reaction: Heat the mixture with vigorous stirring to 140-160 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material. The reaction typically requires 12-24 hours.

-

Quenching: Once the reaction is complete, cool the mixture to room temperature. Cautiously pour the dark reaction mixture into a stirred aqueous solution of ammonium chloride or an EDTA solution. This step is crucial for complexing the copper salts, facilitating their removal from the organic product.

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by flash column chromatography on silica gel to yield the pure this compound.

Structural Characterization: Expected Spectroscopic Data

Accurate characterization is paramount for verifying the identity and purity of the synthesized compound. The following data are predicted based on the known effects of the substituent groups on a salicylate scaffold.[8][9][10]

| Technique | Functional Group | Expected Observation |

| ¹H NMR | -OH (Phenolic) | Broad singlet, δ ≈ 10-11 ppm (H-bonds with carbonyl) |

| Ar-H (H-6) | Doublet, δ ≈ 8.2 ppm (ortho to -COOCH₃, meta to -CN) | |

| Ar-H (H-4) | Doublet of doublets, δ ≈ 7.8 ppm (ortho to -CN, meta to -OH) | |

| Ar-H (H-3) | Doublet, δ ≈ 7.1 ppm (ortho to -OH) | |

| -COOCH₃ | Singlet, δ ≈ 3.9 ppm | |

| ¹³C NMR | -C =O (Ester) | δ ≈ 168-170 ppm |

| C -OH (C-2) | δ ≈ 160-162 ppm | |

| Ar-C (C-1, C-3, C-4, C-6) | δ ≈ 118-140 ppm (4 distinct signals) | |

| C -CN (C-5) | δ ≈ 108-110 ppm (shielded, ipso-carbon to nitrile) | |

| -C ≡N (Nitrile) | δ ≈ 117-119 ppm | |

| -COOC H₃ | δ ≈ 52-53 ppm | |

| IR (cm⁻¹) | O-H Stretch (Phenolic) | Broad peak, 3100-3400 cm⁻¹ |

| C-H Stretch (Aromatic/Alkyl) | ~3000-3100 cm⁻¹, ~2950 cm⁻¹ | |

| C≡N Stretch (Nitrile) | Strong, sharp peak, 2225-2235 cm⁻¹ | |

| C=O Stretch (Ester) | Strong, sharp peak, 1680-1700 cm⁻¹ (lowered by H-bonding) | |

| C=C Stretch (Aromatic) | ~1600, ~1450 cm⁻¹ | |

| C-O Stretch (Ester/Phenol) | 1200-1300 cm⁻¹ | |

| Mass Spec (ESI+) | [M+H]⁺ | m/z = 178.05 |

| [M+Na]⁺ | m/z = 200.03 |

Expert Rationale: The nitrile group is strongly electron-withdrawing and will exert a significant influence on the NMR spectra compared to unsubstituted methyl salicylate. Aromatic protons ortho and para to the cyano group (H-4 and H-6) will be deshielded and shifted downfield. The most diagnostically significant signal in the IR spectrum is the sharp nitrile stretch around 2230 cm⁻¹, providing unambiguous evidence of a successful cyanation reaction.

Applications in Research & Development

The true value of this compound lies in the orthogonal reactivity of its three functional groups. This allows for selective, stepwise modifications, making it a powerful platform for building molecular diversity in drug discovery campaigns.

Strategic Functional Group Transformations

Caption: Potential synthetic pathways from this compound.

-

Nitrile Group: The cyano group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid or amide, respectively. It can also be reduced to a primary amine (e.g., using H₂/catalyst or LiAlH₄), providing a key linkage point for further derivatization. Furthermore, it can participate in cycloaddition reactions to form various heterocycles like tetrazoles.

-

Phenolic Hydroxyl: The acidic proton of the hydroxyl group can be easily removed, allowing for O-alkylation (Williamson ether synthesis) or O-acylation to generate a wide array of ethers and esters, which can modulate the molecule's pharmacokinetic properties.

-

Methyl Ester: The ester can be saponified to the carboxylic acid, which can then be coupled with amines to form amides (a common linkage in pharmaceuticals) or subjected to reduction to yield a hydroxymethyl group. Direct aminolysis can also be used to form amides.

Safety and Handling

As a fine chemical intermediate, this compound requires careful handling in a laboratory setting.

-

Hazard Identification: May cause respiratory irritation, skin irritation, and serious eye irritation.[2]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid generating dust during transfer.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a catalog chemical; it is a strategic platform for synthetic innovation. Its robust and scalable synthesis via the Rosenmund–von Braun reaction makes it readily accessible. The compound's three distinct functional groups offer a playground for medicinal chemists and material scientists to explore diverse chemical space. Understanding its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to fully leverage its potential in their development programs.

References

- 1. appchemical.com [appchemical.com]

- 2. 84437-12-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - this compound (C9H7NO3) [pubchemlite.lcsb.uni.lu]

- 5. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 8. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Molecular Structure of Methyl 5-cyano-2-hydroxybenzoate

This guide provides a comprehensive technical overview of Methyl 5-cyano-2-hydroxybenzoate, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's synthesis, structural characterization, and physicochemical properties. Our approach emphasizes the causal links behind experimental methodologies, ensuring a robust and validated understanding of this compound's molecular architecture.

Introduction: Significance of a Multifunctional Scaffolding

This compound (CAS No. 84437-12-7) is a substituted aromatic compound possessing three distinct functional groups: a hydroxyl (phenol), a cyano (nitrile), and a methyl ester.[1][2][3] This unique combination makes it a highly valuable and versatile building block in organic synthesis. The precise arrangement of these groups on the benzene ring dictates its reactivity and potential applications, primarily as a precursor for more complex molecules in the pharmaceutical and fine chemical industries. Understanding its structure with certainty is paramount for its effective utilization in multi-step synthetic campaigns. This guide will establish the compound's identity through a logical workflow, from its rational synthesis to its detailed spectroscopic characterization.

Rational Synthesis via Sandmeyer Reaction

A reliable method for introducing a cyano group onto an aromatic ring, particularly when replacing an amino group, is the Sandmeyer reaction.[4][5] This classic transformation provides a robust and well-understood pathway to synthesize benzonitriles.[6][7] The choice of this reaction is strategic; it begins with the readily available precursor, Methyl 5-amino-2-hydroxybenzoate, and proceeds through a stable diazonium salt intermediate, offering high yields and specificity.

The overall transformation is a cornerstone of aromatic chemistry, valued for its broad applicability and tolerance of various functional groups.[8] The mechanism proceeds via a radical-nucleophilic aromatic substitution, initiated by a copper(I)-catalyzed one-electron transfer to the diazonium salt.[4][6] This generates an aryl radical and nitrogen gas, followed by the transfer of the cyanide ligand from a copper(II) species to yield the final product and regenerate the copper(I) catalyst.

Experimental Protocol: Synthesis of this compound

This protocol outlines the conversion of Methyl 5-amino-2-hydroxybenzoate[9] to the target compound.

Step 1: Diazotization of the Amine

-

Dissolve Methyl 5-amino-2-hydroxybenzoate (1.0 eq) in a solution of dilute hydrochloric acid (HCl) at 0-5 °C in an ice bath. The acid serves to protonate the amino group, making it a good leaving group.

-

Slowly add a solution of sodium nitrite (NaNO₂) (1.05 eq) in cold water dropwise, keeping the temperature strictly below 5 °C. The low temperature is critical to prevent the premature decomposition of the diazonium salt intermediate.

-

Stir the mixture for 20-30 minutes at 0-5 °C. The formation of the diazonium salt is typically indicated by a clear solution.

Step 2: Sandmeyer Cyanation

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) and sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 eq) in water. The use of excess cyanide ensures the formation of the [Cu(CN)₂]⁻ complex, which is the active cyanating agent.

-

Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution. Vigorous evolution of nitrogen gas (N₂) will be observed. This step should be performed in a well-ventilated fume hood due to the release of nitrogen gas and the high toxicity of cyanide salts.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

-

Cool the mixture, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization or column chromatography to obtain pure this compound.

Physicochemical and Spectroscopic Characterization

The confirmation of the molecular structure of this compound is achieved by compiling its physical properties and analyzing its spectroscopic data. Each analytical technique provides a unique piece of the structural puzzle, and together they form a self-validating system.

General Properties

The fundamental properties of the molecule are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 84437-12-7 | [1][2] |

| Molecular Formula | C₉H₇NO₃ | [1][3][10] |

| Molecular Weight | 177.16 g/mol | [3][10][11] |

| Purity | ≥95% (Typical) | [2][10] |

| MDL Number | MFCD00800949 | [1][2] |

Spectroscopic Analysis

The following sections describe the expected spectroscopic signatures that validate the structure of this compound.

// Central Node Molecule [label="Methyl 5-cyano-\n2-hydroxybenzoate", shape=hexagon, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Spectroscopic Techniques IR [label="IR Spectroscopy", fillcolor="#FBBC05", fontcolor="#202124"]; H_NMR [label="¹H NMR", fillcolor="#34A853", fontcolor="#FFFFFF"]; C_NMR [label="¹³C NMR", fillcolor="#34A853", fontcolor="#FFFFFF"]; MS [label="Mass Spectrometry", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Structural Features OH_group [label="O-H (Phenol)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; CN_group [label="C≡N (Nitrile)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; CO_group [label="C=O (Ester)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Aromatic_H [label="Aromatic Protons", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Carbon_Skeleton [label="Carbon Framework", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Mol_Weight [label="Molecular Weight", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections Molecule -> IR; Molecule -> H_NMR; Molecule -> C_NMR; Molecule -> MS;

IR -> OH_group [label="Identifies"]; IR -> CN_group [label="Identifies"]; IR -> CO_group [label="Identifies"]; H_NMR -> Aromatic_H [label="Characterizes"]; C_NMR -> Carbon_Skeleton [label="Maps"]; MS -> Mol_Weight [label="Confirms"]; } ends-dot Caption: Correlation of spectroscopic methods to structural features of the molecule.

3.2.1. Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying the key functional groups present in the molecule. The spectrum provides direct evidence for the hydroxyl, cyano, and ester carbonyl groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance |

| ~3300-3000 | Phenolic O-H | Stretch | Broad, strong band |

| ~2230-2210 | Nitrile C≡N | Stretch | Sharp, medium-intensity band |

| ~1730-1680 | Ester C=O | Stretch | Strong, sharp band |

| ~1600, ~1450 | Aromatic C=C | Stretch | Medium to weak bands |

| ~1300-1000 | C-O | Stretch | Strong bands |

Rationale: The presence of a sharp peak around 2220 cm⁻¹ is a definitive marker for the nitrile group. The broad O-H stretch confirms the phenolic hydroxyl, while the strong carbonyl absorption validates the methyl ester. This combination is unique and strongly supports the proposed structure.[12]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy The proton NMR spectrum reveals the number of distinct proton environments, their electronic surroundings, and their connectivity.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.5-11.5 | Singlet (s) | 1H | Phenolic -OH | The acidic proton of the phenol is typically downfield and does not couple with other protons. |

| ~8.2 | Doublet (d) | 1H | Aromatic H-6 | Deshielded by the adjacent ester and the para cyano group. Coupled to H-4. |

| ~7.8 | Doublet of doublets (dd) | 1H | Aromatic H-4 | Coupled to both H-3 and H-6. |

| ~7.1 | Doublet (d) | 1H | Aromatic H-3 | Coupled to H-4. Shielded by the ortho hydroxyl group. |

| ~3.9 | Singlet (s) | 3H | Ester -OCH₃ | Protons on the methyl group are in a unique environment with no adjacent protons to couple with. |

Rationale: The predicted splitting patterns and chemical shifts are based on established principles of aromatic substitution effects.[13] The distinct signals for the three aromatic protons confirm a 1,2,4-trisubstituted benzene ring.

¹³C NMR Spectroscopy The carbon NMR spectrum indicates the number of unique carbon environments. For this compound, all 9 carbon atoms are chemically distinct and should produce 9 separate signals.

| Predicted δ (ppm) | Assignment | Rationale |

| ~168 | Ester C=O | Carbonyl carbons are significantly deshielded. |

| ~160 | Aromatic C-2 (-OH) | Aromatic carbon attached to an electronegative oxygen atom is shifted downfield. |

| ~138 | Aromatic C-4 | Aromatic carbon adjacent to the electron-withdrawing cyano group. |

| ~135 | Aromatic C-6 | Aromatic carbon adjacent to the electron-withdrawing ester group. |

| ~120 | Aromatic C-3 | Aromatic carbon ortho to the hydroxyl group. |

| ~118 | Nitrile C≡N | The cyano carbon has a characteristic chemical shift. |

| ~115 | Aromatic C-1 | Aromatic carbon attached to the ester group. |

| ~108 | Aromatic C-5 (-CN) | The carbon bearing the cyano group is shifted upfield relative to other substituted carbons. |

| ~52 | Ester -OCH₃ | The methyl carbon of the ester group is shielded and appears upfield. |

Rationale: The chemical shifts are estimated based on the additive effects of the different substituents on the aromatic ring.[14] The presence of 9 distinct signals provides strong evidence for the proposed molecular structure.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers insights into the molecule's fragmentation pattern, further confirming its structure.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at an m/z (mass-to-charge ratio) of 177, corresponding to the molecular formula C₉H₇NO₃⁺.[15]

-

Key Fragmentation Pathways:

-

[M - 31]⁺: Loss of the methoxy radical (•OCH₃) from the ester group, resulting in a fragment at m/z 146. This is a common fragmentation for methyl esters.

-

[M - 59]⁺: Loss of the entire carbomethoxy group (•COOCH₃), leading to a fragment at m/z 118.

-

[M - 28]⁺: Loss of carbon monoxide (CO) from the phenolic ring, a characteristic fragmentation for phenols.

-

Conclusion

The molecular structure of this compound is unequivocally established through a combination of logical chemical synthesis and comprehensive spectroscopic analysis. The Sandmeyer reaction provides a reliable route to its preparation, while IR, NMR (¹H and ¹³C), and Mass Spectrometry collectively offer a detailed and self-consistent portrait of its atomic connectivity and functional group arrangement. This validated structural understanding is essential for its application as a high-value intermediate in the fields of medicinal chemistry and advanced material synthesis.

References

- 1. appchemical.com [appchemical.com]

- 2. 84437-12-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. scbt.com [scbt.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. CAS 42753-75-3: Methyl 5-amino-2-hydroxybenzoate [cymitquimica.com]

- 10. chemuniverse.com [chemuniverse.com]

- 11. Methyl 3-cyano-5-hydroxybenzoate | C9H7NO3 | CID 21942421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

Methyl 5-cyano-2-hydroxybenzoate synthesis pathway

An In-Depth Technical Guide to the Synthesis of Methyl 5-Cyano-2-hydroxybenzoate

Abstract

This compound is a pivotal building block in the synthesis of pharmaceuticals and advanced materials. Its unique trifunctional aromatic structure, featuring a hydroxyl group, a cyano moiety, and a methyl ester, makes it a versatile intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, designed for researchers and professionals in chemical synthesis and drug development. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer field-proven insights into process optimization and safety considerations. The primary routes discussed include the cyanation of halogenated precursors and the classic Sandmeyer reaction, with a comparative analysis to guide the selection of the most appropriate method based on laboratory or industrial needs.

Chapter 1: Retrosynthetic Analysis and Strategic Overview

A sound synthetic strategy begins with a logical deconstruction of the target molecule. For this compound, retrosynthesis reveals several viable pathways originating from common starting materials. The primary disconnections focus on the introduction of the cyano group and the formation of the methyl ester.

The analysis points to three main strategic approaches:

-

C-CN Bond Formation: Introducing the cyano group onto a pre-existing hydroxybenzoate scaffold. This is the most common approach and can be achieved by displacing a leaving group, typically a halide, or via a diazonium salt.

-

Esterification: Forming the methyl ester from 5-cyano-2-hydroxybenzoic acid. This is a reliable final step if the carboxylate precursor is readily accessible.

-

Ring Formation/Modification: Building the aromatic ring with the required functionalities already in place, or modifying a simpler precursor, such as converting a formyl group into a nitrile.

This guide will focus on the first two, more established and widely documented strategies.

Caption: Retrosynthetic analysis of this compound.

Chapter 2: Pathway I: Cyanation of Halogenated Precursors

This pathway is arguably one of the most direct and frequently employed methods. It involves a nucleophilic substitution of a halogen atom (typically bromine or iodine) on the aromatic ring with a cyanide source, most commonly copper(I) cyanide. This transformation is a variant of the Rosenmund–von Braun reaction.

Rationale and Mechanistic Insights

The direct displacement of a halide on an aryl ring is challenging due to the high energy of the phenyl cation intermediate. The use of a copper(I) salt is crucial as it facilitates the reaction through a different mechanism. While the exact mechanism can be complex, it is understood to involve an oxidative addition of the aryl halide to the Cu(I) species, followed by reductive elimination to form the aryl nitrile and regenerate a copper(I) species.[1][2] The choice of a high-boiling polar aprotic solvent like DMF or NMP is essential to dissolve the reagents and to reach the high temperatures (typically 150-170 °C) required for the reaction to proceed at a reasonable rate.[3]

Experimental Protocol: Two-Step Synthesis

Step A: Synthesis of Methyl 5-bromo-2-hydroxybenzoate

The starting material, methyl 5-bromo-2-hydroxybenzoate, can be prepared by the esterification of 5-bromo-2-hydroxybenzoic acid.

-

Protocol:

-

Dissolve 5-bromo-2-hydroxybenzoic acid (1.0 eq) in methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄).

-

Reflux the mixture for 2-4 hours until TLC analysis indicates the consumption of the starting material. This reaction is a classic Fischer esterification.[4][5][6]

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl 5-bromo-2-hydroxybenzoate, which can be purified by recrystallization.[7][8]

-

Step B: Cyanation of Methyl 5-bromo-2-hydroxybenzoate

-

Protocol:

-

In a well-ventilated fume hood, charge a dry flask with methyl 5-bromo-2-hydroxybenzoate (1.0 eq) and copper(I) cyanide (1.0 to 1.4 eq).[1]

-

Add a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Heat the reaction mixture to 150-170 °C under an inert atmosphere (e.g., nitrogen or argon) for 6-24 hours.[1][3]

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, cool the mixture and pour it into an aqueous solution of ferric chloride and HCl or an aqueous ammonia solution to complex with the copper salts, facilitating their removal.[1]

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain pure this compound.

-

Caption: Workflow for the cyanation of a halogenated precursor.

Data Summary

| Parameter | Value/Condition | Reference |

| Starting Material | Methyl 5-bromo-2-hydroxybenzoate | |

| Cyanating Agent | Copper(I) Cyanide (CuCN) | [1] |

| Stoichiometry | 1.0 - 1.4 eq of CuCN per eq of substrate | [1] |

| Solvent | NMP, DMF, or N,N-dimethylacetamide | [1][3] |

| Temperature | 150 - 170 °C | [1] |

| Typical Yield | 82 - 90% (for similar substrates) | [3][9] |

| Purity (Post-Purification) | >95% | [10] |

Chapter 3: Pathway II: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an aryl amine into a variety of functional groups via a diazonium salt intermediate.[11][12] This pathway offers a powerful alternative, particularly if the corresponding amino-substituted starting material is more readily available or cost-effective than the halogenated one.

Rationale and Mechanistic Insights

This pathway involves two distinct chemical transformations:

-

Diazotization: The primary aromatic amine (methyl 5-amino-2-hydroxybenzoate) is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (like HCl or H₂SO₄) at low temperatures (0-5 °C). This converts the amino group into a highly reactive diazonium salt (-N₂⁺). The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

-

Cyanide Displacement: The diazonium salt solution is then added to a solution of copper(I) cyanide. The Cu(I) catalyst initiates a single-electron transfer (SET) to the diazonium salt, leading to the release of nitrogen gas (N₂) and the formation of an aryl radical.[11] This radical then reacts with the cyanide species coordinated to the resulting Cu(II) to form the final benzonitrile product and regenerate the Cu(I) catalyst.[11]

Experimental Protocol

-

Protocol:

-

Dissolve methyl 5-amino-2-hydroxybenzoate (1.0 eq) in a cooled (0-5 °C) aqueous solution of a strong acid (e.g., 2.5 eq of HCl).

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Stir for 20-30 minutes to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN, ~1.2 eq) and sodium or potassium cyanide in water.

-

Slowly add the cold diazonium salt solution to the copper cyanide solution. Vigorous evolution of nitrogen gas will be observed.

-

Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for about an hour to ensure the reaction goes to completion.

-

Cool the reaction mixture and extract the product with a suitable organic solvent.

-

Wash, dry, and concentrate the organic extracts. Purify the crude product via column chromatography or recrystallization.

-

Caption: The Sandmeyer reaction pathway for synthesis.

Chapter 4: Pathway III: Esterification of 5-Cyano-2-hydroxybenzoic Acid

An alternative strategy involves synthesizing the parent carboxylic acid first, followed by esterification. This can be advantageous if 5-cyano-2-hydroxybenzoic acid is a readily available intermediate or if other esters in a series are desired from a common precursor.

Synthesis of 5-Cyano-2-hydroxybenzoic Acid

This intermediate can be prepared using methods analogous to those described above (e.g., Sandmeyer reaction on 5-amino-2-hydroxybenzoic acid or cyanation of 5-bromo-2-hydroxybenzoic acid).

Experimental Protocol: Fischer Esterification

-

Protocol:

-

Suspend 5-cyano-2-hydroxybenzoic acid (1.0 eq) in an excess of methanol, which acts as both solvent and reagent.[4][13]

-

Add a catalytic amount of concentrated sulfuric acid or hydrochloric acid.

-

Heat the mixture to reflux and maintain for several hours, monitoring by TLC for the disappearance of the starting acid.

-

After cooling, neutralize the acid catalyst with a mild base (e.g., saturated NaHCO₃ solution).

-

Most of the methanol can be removed by rotary evaporation.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired methyl ester.

-

Purify by recrystallization if necessary.

-

Chapter 5: Comparative Analysis and Process Optimization

The choice of synthetic route depends on several factors including starting material availability, cost, safety considerations, and scalability.

| Feature | Pathway I (Halide Cyanation) | Pathway II (Sandmeyer) | Pathway III (Esterification) |

| Starting Materials | Halogenated hydroxybenzoates | Amino hydroxybenzoates | 5-Cyano-2-hydroxybenzoic acid |

| Key Reagents | CuCN | NaNO₂, CuCN | Methanol, Acid Catalyst |

| Safety Concerns | High toxicity of CuCN; high temperatures | High toxicity of CuCN; unstable diazonium intermediate | Flammable methanol; corrosive acid |

| Reaction Conditions | High temperature (150-170 °C) | Low temperature (0-5 °C) then moderate heat | Reflux temperature of methanol |

| Scalability | Good, but requires high-temperature equipment | Challenging due to diazonium instability and gas evolution | Excellent, standard and robust reaction |

| Advantages | Generally good yields; direct | Avoids synthesis of halogenated intermediates | High-yielding final step; clean reaction |

| Disadvantages | Harsh conditions; copper waste | Diazonium salts can be explosive; precise temp control needed | Requires synthesis of the acid precursor first |

Conclusion

The synthesis of this compound is most commonly and reliably achieved through the cyanation of a halogenated precursor like methyl 5-bromo-2-hydroxybenzoate using copper(I) cyanide. This method, despite its harsh conditions, is often high-yielding. The Sandmeyer reaction provides a classic and effective alternative if the corresponding amino precursor is more accessible. Finally, the esterification of 5-cyano-2-hydroxybenzoic acid is an excellent option for the final step, valued for its simplicity and efficiency. The selection of the optimal pathway requires a careful evaluation of available resources, safety protocols, and the desired scale of production.

References

- 1. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]

- 2. WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. iajpr.com [iajpr.com]

- 5. Esters [4college.co.uk]

- 6. Khan Academy [khanacademy.org]

- 7. Methyl 5-bromo-2-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CN103702978A - Process for preparing 2-amino-5-cyano-N, 3-dimethylbenzamide - Google Patents [patents.google.com]

- 10. 84437-12-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. 5-Cyano-2-hydroxybenzoic acid | C8H5NO3 | CID 13026935 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data of Methyl 5-cyano-2-hydroxybenzoate

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 5-cyano-2-hydroxybenzoate

Authored by a Senior Application Scientist

Introduction: Elucidating the Molecular Identity of a Key Synthetic Intermediate

This compound (CAS No. 84437-12-7) is a substituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science.[1] Its molecular structure, featuring a hydroxyl group, a methyl ester, and a nitrile function on a benzene ring, offers multiple points for synthetic modification. Accurate and unambiguous structural confirmation is paramount for its application in drug development and other high-purity fields. This guide provides a comprehensive overview of the expected spectroscopic signature of this compound and outlines the standard methodologies for its characterization.

This document is designed for researchers and drug development professionals, offering not just data, but the underlying scientific rationale for the interpretation of its spectroscopic profile. We will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounding these predictions in the fundamental principles of spectroscopy and data from analogous structures.

Part 1: Predicted Spectroscopic Profile

While extensive published experimental spectra for this specific molecule are not widely available, we can construct a highly accurate, predicted spectroscopic profile based on its known structure (C₉H₇NO₃, MW: 177.16 g/mol ) and established spectroscopic principles.[2][3][4]

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. The predicted spectra are based on the analysis of chemical environments, spin-spin coupling, and the known effects of substituents on the benzene ring.

To facilitate NMR discussion, the following atom numbering scheme will be used.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

The proton NMR spectrum is expected to show five distinct signals: three for the aromatic protons, one for the methyl ester protons, and one for the phenolic hydroxyl proton.

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Integration | Rationale |

| H-3 | ~7.0 - 7.2 | d | J ≈ 8.8 Hz | 1H | Ortho-coupled to H-4. Shielded by the adjacent -OH group. |

| H-4 | ~7.6 - 7.8 | dd | J ≈ 8.8, 2.2 Hz | 1H | Coupled to both H-3 (ortho) and H-6 (meta). |

| H-6 | ~8.0 - 8.2 | d | J ≈ 2.2 Hz | 1H | Meta-coupled to H-4. Deshielded by the para-cyano and ortho-ester groups. |

| -OCH₃ (C9) | ~3.9 - 4.0 | s | N/A | 3H | Typical chemical shift for methyl ester protons. |

| -OH (O10) | ~10.5 - 11.5 | s (broad) | N/A | 1H | Deshielded due to intramolecular hydrogen bonding with the ester carbonyl. The signal is often broad and its position is concentration-dependent. |

Rationale for Predictions: The predicted shifts are extrapolated from data for similar compounds like methyl salicylate (methyl 2-hydroxybenzoate).[5] The electron-withdrawing cyano group at C5 is expected to deshield the ortho proton (H-4) and para proton (H-6) significantly. The strong deshielding of the hydroxyl proton is a classic indicator of intramolecular hydrogen bonding to the adjacent carbonyl group, a feature prominent in methyl salicylate.[6]

The proton-decoupled ¹³C NMR spectrum should display nine signals, corresponding to each unique carbon atom in the molecule.

| Carbon(s) | Predicted δ (ppm) | Rationale |

| -C OOR (C7) | ~168 - 172 | Typical range for an ester carbonyl carbon. |

| C -OH (C2) | ~160 - 163 | Aromatic carbon attached to an oxygen atom is significantly deshielded. |

| C -H (C6) | ~138 - 141 | Deshielded by the ortho-ester and para-cyano groups. |

| C -H (C4) | ~135 - 138 | Deshielded by the ortho-cyano group. |

| C -COOR (C1) | ~115 - 118 | Shielded relative to other substituted carbons, typical for the carbon bearing the ester group in salicylates. |

| C -H (C3) | ~118 - 121 | Shielded by the ortho-hydroxyl group. |

| C -CN (C5) | ~108 - 112 | The ipso-carbon attached to the cyano group. |

| -C N (C11) | ~116 - 119 | Characteristic chemical shift for a nitrile carbon. |

| -OC H₃ (C9) | ~52 - 54 | Typical range for a methyl ester carbon. |

Rationale for Predictions: The assignments are based on established chemical shift ranges for substituted benzenes.[7] The positions of C2 (attached to -OH) and C7 (carbonyl) are the most deshielded. The carbons attached to or influenced by the strong electron-withdrawing cyano group (C4, C5, C6, C11) also have characteristic shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups present in the molecule. The spectrum is predicted to be dominated by sharp, strong absorptions corresponding to the hydroxyl, nitrile, and carbonyl groups.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| ~3200 - 3400 | O-H stretch (intramolecular H-bonded) | Broad, Medium | The hydrogen-bonded hydroxyl group shows a broad absorption at a lower frequency than a free O-H (~3600 cm⁻¹). |

| ~3100 - 3000 | C-H stretch (aromatic) | Medium-Weak | Characteristic of C-H bonds on the benzene ring. |

| ~2230 - 2220 | C≡N stretch (nitrile) | Strong, Sharp | The nitrile group gives a very characteristic and easily identifiable sharp peak in this region.[8] |

| ~1680 - 1660 | C=O stretch (ester, H-bonded) | Strong, Sharp | The carbonyl stretch is shifted to a lower wavenumber due to conjugation with the aromatic ring and intramolecular hydrogen bonding.[6] |

| ~1610, ~1580, ~1480 | C=C stretch (aromatic ring) | Medium-Strong | Multiple bands are characteristic of aromatic ring skeletal vibrations. |

| ~1300 - 1200 | C-O stretch (ester) | Strong | Associated with the C-O single bond of the ester group. |

| ~800 - 900 | C-H out-of-plane bend | Strong | The pattern of these bends can sometimes give clues about the ring substitution pattern. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

-

Molecular Ion (M⁺•): The primary peak in the mass spectrum will be the molecular ion. For this compound (C₉H₇NO₃), the expected exact mass is 177.0426 g/mol .[2] The nominal mass peak will appear at m/z = 177 .

-

Key Fragmentation Pathways: Electron Ionization (EI) would likely induce fragmentation by the following pathways, similar to those seen for methyl salicylate:[9]

-

[M - 31]⁺ (m/z = 146): Loss of the methoxy radical (•OCH₃) from the ester is a very common fragmentation pathway for methyl esters.

-

[M - 59]⁺ (m/z = 118): Loss of the entire carbomethoxy group (•COOCH₃).

-

[M - 18]⁺ (m/z = 159): Loss of water (H₂O), though less common, can occur.

-

Part 2: Experimental Workflow for Spectroscopic Analysis

This section provides standardized protocols for acquiring high-quality spectroscopic data for a sample of this compound.

Caption: General experimental workflow for the complete spectroscopic characterization of a pure compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Use a Fourier Transform NMR spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 220-240 ppm, 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2 seconds.

-

-

2D NMR (Optional but Recommended): To confirm assignments, acquire 2D spectra such as COSY (H-H correlation) and HSQC (C-H correlation). This provides an unambiguous link between directly bonded protons and carbons.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS peak at 0 ppm. Integrate the ¹H signals and pick all peaks.

IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Press the powder into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum. Label the major peaks.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer. Electrospray Ionization (ESI) is a soft technique suitable for obtaining the molecular ion, while Electron Ionization (EI) is a hard technique useful for observing fragmentation patterns.

-

Acquisition (ESI Mode):

-

Infuse the sample solution directly into the source.

-

Acquire data in both positive and negative ion modes to observe [M+H]⁺ (m/z 178) and [M-H]⁻ (m/z 176), respectively.

-

-

Data Analysis: Determine the exact mass from the high-resolution data and compare it to the calculated theoretical mass. Analyze the isotopic pattern to confirm the elemental composition. If using EI, propose structures for the major fragment ions.

Conclusion

The structural elucidation of this compound relies on a synergistic combination of NMR, IR, and MS techniques. This guide provides a robust, predicted spectroscopic profile that serves as a benchmark for experimental verification. The ¹H and ¹³C NMR spectra are expected to confirm the precise arrangement of protons and carbons, IR spectroscopy will verify the presence of the key hydroxyl, nitrile, and ester functional groups, and mass spectrometry will confirm the molecular weight and elemental formula. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, unambiguous data, which is a critical step in the quality control and downstream application of this valuable chemical intermediate.

References

- 1. 84437-12-7 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 2. PubChemLite - this compound (C9H7NO3) [pubchemlite.lcsb.uni.lu]

- 3. scbt.com [scbt.com]

- 4. appchemical.com [appchemical.com]

- 5. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 5-cyano-2-hydroxybenzoate

Introduction: Elucidating the Molecular Architecture

In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structures is a cornerstone of innovation. Methyl 5-cyano-2-hydroxybenzoate, a substituted aromatic compound, presents a unique spectroscopic challenge and opportunity. Its structure incorporates a hydroxyl group, a methyl ester, and a cyano group, each imparting distinct electronic effects that are reflected in its Nuclear Magnetic Resonance (NMR) spectrum. This guide provides a comprehensive analysis of the proton (¹H) NMR spectrum of this compound, offering a predictive interpretation grounded in fundamental principles and supported by empirical data from analogous structures. For researchers engaged in the synthesis and application of novel therapeutics, a thorough understanding of such spectroscopic data is paramount for structural verification and the rational design of new chemical entities.

Theoretical Framework: The Influence of Molecular Symmetry and Substituent Effects

The ¹H NMR spectrum of an organic molecule is a sensitive probe of its electronic and steric environment. In the case of this compound, the chemical shifts and coupling patterns of the aromatic protons are governed by the interplay of the electron-donating hydroxyl group (-OH) and the electron-withdrawing cyano (-CN) and methyl ester (-COOCH₃) groups.

The hydroxyl group, an activating substituent, increases electron density on the aromatic ring, particularly at the ortho and para positions, causing the corresponding protons to be shielded and resonate at a higher field (lower ppm).[1] Conversely, the cyano and methyl ester groups are deactivating, withdrawing electron density and deshielding the aromatic protons, leading to a downfield shift (higher ppm).[2] The interplay of these competing effects results in a distinctive and predictable pattern in the aromatic region of the spectrum.

Predicted ¹H NMR Spectrum: A Detailed Interpretation

dot

Caption: Structure of this compound with proton numbering.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -OH | ~10.5 - 11.0 | Singlet (broad) | - | 1H |

| H-6 | ~7.9 - 8.1 | Doublet | J(ortho) ≈ 2-3 Hz | 1H |

| H-4 | ~7.6 - 7.8 | Doublet of Doublets | J(meta) ≈ 2-3 Hz, J(para) ≈ 0.5 Hz | 1H |

| H-3 | ~7.0 - 7.2 | Doublet | J(ortho) ≈ 8-9 Hz | 1H |

| -OCH₃ | ~3.9 - 4.0 | Singlet | - | 3H |

Detailed Peak Analysis:

-

Hydroxyl Proton (-OH): The phenolic hydroxyl proton is expected to appear as a broad singlet significantly downfield, in the range of 10.5-11.0 ppm . This pronounced downfield shift is due to strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen of the methyl ester group, a phenomenon well-documented in similar structures like methyl salicylate.[4][6] The broadness of the signal arises from chemical exchange with residual water or other protic species in the solvent.[7] This peak can be confirmed by a D₂O exchange experiment, where the addition of a drop of deuterium oxide would cause the signal to disappear.[7]

-

Aromatic Protons (H-3, H-4, H-6):

-

H-6: This proton is ortho to the strongly electron-withdrawing methyl ester group and meta to the electron-withdrawing cyano group. Consequently, it will be the most deshielded of the aromatic protons, resonating at approximately 7.9-8.1 ppm . It will appear as a doublet due to ortho coupling with H-4, with a small coupling constant (J ≈ 2-3 Hz).[8]

-

H-4: Positioned para to the hydroxyl group and ortho to the cyano group, H-4 experiences competing electronic effects. The deshielding effect of the cyano group is expected to dominate, placing its signal around 7.6-7.8 ppm . This proton will be split into a doublet of doublets due to meta coupling with H-6 (J ≈ 2-3 Hz) and para coupling with H-3 (J ≈ 0.5 Hz).[9]

-

H-3: This proton is ortho to the electron-donating hydroxyl group, which will cause significant shielding. Therefore, it is predicted to be the most upfield of the aromatic protons, with a chemical shift in the range of 7.0-7.2 ppm . It will appear as a doublet due to ortho coupling with H-4 (J ≈ 8-9 Hz).[10]

-

-

Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group are in a distinct chemical environment and will give rise to a sharp singlet at approximately 3.9-4.0 ppm .[11][12] The electronegative oxygen atom deshields these protons, shifting them downfield from typical alkyl protons.

dot

Caption: Predicted ¹H NMR coupling relationships for this compound.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain a high-resolution ¹H NMR spectrum of this compound, the following protocol is recommended:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[13][14] The choice of solvent can influence the chemical shifts, particularly for the hydroxyl proton due to varying degrees of hydrogen bonding.[15][16][17]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[14]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[6][18]

-

-

Instrumental Parameters:

-

Use a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion and resolution.

-

Shim the magnetic field to ensure homogeneity and obtain sharp, symmetrical peaks.

-

Set the acquisition parameters, including the number of scans, relaxation delay, and pulse width, to ensure a good signal-to-noise ratio. A sufficient number of scans (typically 16 or more) may be required for a dilute sample.

-

For the D₂O exchange experiment, acquire a spectrum, then add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum.[7]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons corresponding to each peak.

-

dot

Caption: Workflow for ¹H NMR data acquisition and analysis.

Conclusion: A Powerful Tool for Structural Elucidation

The ¹H NMR spectrum of this compound provides a wealth of information that is critical for its unambiguous structural identification. By carefully analyzing the chemical shifts, integration, and coupling patterns, researchers can confirm the presence and connectivity of all proton-containing functional groups within the molecule. The predictive analysis presented in this guide, based on established spectroscopic principles, serves as a robust framework for interpreting experimental data. For scientists in the field of drug discovery and development, mastering the interpretation of such complex spectra is an indispensable skill for advancing their research and ensuring the integrity of their chemical entities.

References

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. youtube.com [youtube.com]

- 3. NMR chemical shift prediction of benzenes [stenutz.eu]

- 4. Methyl Salicylate | C8H8O3 | CID 4133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Cyanophenol(873-62-1) 1H NMR [m.chemicalbook.com]

- 6. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. homework.study.com [homework.study.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. publish.uwo.ca [publish.uwo.ca]

- 14. research.reading.ac.uk [research.reading.ac.uk]

- 15. tandfonline.com [tandfonline.com]

- 16. reddit.com [reddit.com]

- 17. thieme-connect.de [thieme-connect.de]

- 18. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

An In-depth Technical Guide to the 13C NMR Analysis of Methyl 5-cyano-2-hydroxybenzoate

This guide provides a comprehensive technical overview of the principles and practices involved in the 13C Nuclear Magnetic Resonance (NMR) analysis of Methyl 5-cyano-2-hydroxybenzoate. It is intended for researchers, scientists, and professionals in drug development who are engaged in the structural elucidation and characterization of organic molecules.

Introduction: The Significance of Structural Verification

This compound (C₉H₇NO₃, MW: 177.16 g/mol ) is a substituted aromatic compound with potential applications in medicinal chemistry and materials science.[1][2] Accurate structural confirmation is a critical step in the synthesis and application of such novel compounds. Among the suite of analytical techniques available, 13C NMR spectroscopy stands out for its ability to provide direct insight into the carbon framework of a molecule.[3] Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, offering a definitive fingerprint of its structure.[4] This guide will delve into the theoretical prediction, experimental acquisition, and detailed spectral interpretation for the 13C NMR analysis of this specific molecule.

Predicted 13C NMR Spectral Analysis

The structure of this compound contains nine distinct carbon atoms, and therefore, nine unique signals are expected in the proton-decoupled 13C NMR spectrum. The chemical shift of each carbon is influenced by its local electronic environment, including hybridization, and the inductive and resonance effects of neighboring substituents (hydroxyl, cyano, and methyl ester groups). The predicted chemical shifts are based on established empirical data for substituted benzene derivatives and related functional groups.[5][6]

Below is the structure of this compound with each carbon atom numbered for clear spectral assignment.

Caption: Numbered structure of this compound.

Rationale for Chemical Shift Prediction

The predicted chemical shifts for each carbon atom are detailed in the table below. The rationale is grounded in the fundamental principles of 13C NMR spectroscopy.[7][8]

-

Aromatic Carbons (C1-C6): These carbons typically resonate in the range of 110-160 ppm.[9]

-

C2 (bearing the -OH group): The hydroxyl group is a strong electron-donating group through resonance and electron-withdrawing through induction. The resonance effect dominates, leading to significant shielding and a downfield shift.

-

C1 (bearing the -COOCH₃ group): The ester group is electron-withdrawing, causing a deshielding effect on the attached carbon.

-

C5 (bearing the -CN group): The cyano group is strongly electron-withdrawing, leading to a downfield shift for the attached carbon.

-

C3, C4, C6: The chemical shifts of these carbons are influenced by their positions relative to the substituents.

-

-

Carbonyl Carbon (C7): The carbon of the ester carbonyl group is highly deshielded due to the double bond to one oxygen and a single bond to another, typically appearing in the 160-180 ppm region.[10]

-

Nitrile Carbon (C9): The carbon of the cyano group is also deshielded and is expected in the 115-125 ppm range.

-

Methyl Carbon (C8): The sp³ hybridized carbon of the methoxy group is the most shielded and will appear at the highest field (lowest ppm value), typically around 50-60 ppm.[11]

| Carbon Atom | Functional Group | Predicted Chemical Shift (ppm) | Rationale |

| C8 | -OC H₃ | ~52 | sp³ carbon attached to an electronegative oxygen atom. |

| C3 | Aromatic C-H | ~115 | Shielded by the ortho-hydroxyl and para-cyano groups. |

| C9 | -C N | ~118 | Characteristic shift for a nitrile carbon. |

| C1 | Aromatic C -COOCH₃ | ~120 | Influenced by the ortho-hydroxyl and meta-cyano groups. |

| C5 | Aromatic C -CN | ~125 | Deshielded by the electron-withdrawing cyano group. |

| C4 | Aromatic C-H | ~130 | deshielded by the para-ester and ortho-cyano groups. |

| C6 | Aromatic C-H | ~135 | Deshielded by the ortho-ester group. |

| C2 | Aromatic C -OH | ~160 | Strongly deshielded by the directly attached oxygen atom. |

| C7 | -C OOR | ~170 | Characteristic of an ester carbonyl carbon. |

Experimental Protocol for 13C NMR Data Acquisition

The following protocol outlines a standardized procedure for obtaining a high-quality 13C NMR spectrum of this compound.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used as an alternative.

-

Concentration: Dissolve 10-20 mg of the purified solid sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.[12]

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

| Parameter | Value | Rationale |

| Spectrometer Frequency | 100 MHz (for ¹³C) | Standard frequency for a 400 MHz ¹H spectrometer. |

| Pulse Program | zgpg30 | A standard 30-degree pulse sequence with proton decoupling. |

| Acquisition Time (AQ) | 1.0 - 2.0 s | Sufficient time to allow for the decay of the FID. |

| Relaxation Delay (D1) | 2.0 - 5.0 s | Allows for full relaxation of the carbon nuclei, particularly quaternary carbons, for more accurate integration, although integration is not typically quantitative in standard 13C NMR.[10] |